molecular formula C21H24FNO2 B5378605 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol

2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol

Cat. No. B5378605
M. Wt: 341.4 g/mol
InChI Key: JOEHMTRLKKWRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol, also known as F13714, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been found to bind to this receptor with high affinity, which may lead to the modulation of these cellular processes.
Biochemical and Physiological Effects:
2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol can increase the release of dopamine and acetylcholine, which are neurotransmitters that play a role in various cognitive processes. 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has also been found to have antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the function of this receptor and its potential role in various cellular processes. However, one limitation of using 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research involving 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol. One area of research that has shown promise is in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has also been studied for its potential use in the treatment of various oxidative stress-related disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol and its potential role in various cellular processes.

Synthesis Methods

The synthesis of 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol involves several steps starting from commercially available starting materials. The synthesis method involves the use of various reagents and solvents to produce the final compound. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been studied for its potential use in various scientific research applications. One area of research that has shown promise is in the field of neuroscience. 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes in the brain. This receptor has been implicated in various neurological disorders, and 2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol has been studied for its potential use in the treatment of these disorders.

properties

IUPAC Name

[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-(2-hydroxy-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2/c1-15-8-11-18(20(24)13-15)21(25)23-12-4-5-16(14-23)9-10-17-6-2-3-7-19(17)22/h2-3,6-8,11,13,16,24H,4-5,9-10,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEHMTRLKKWRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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